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1,2,3-trimethyl-1H-indol-5-ol

Cat. No.: B2763870
CAS No.: 858193-54-1
M. Wt: 175.231
InChI Key: VXAIEZQYMTYPDN-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry Research

The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry and medicinal chemistry. creative-proteomics.comnumberanalytics.com This structural motif is present in a vast array of naturally occurring and synthetic molecules with significant biological activities. nih.gov Indole derivatives are integral to numerous pharmaceuticals, agrochemicals, and materials. numberanalytics.com The reactivity of the indole nucleus, particularly its electron-rich nature which makes it susceptible to electrophilic substitution, allows for a wide range of chemical modifications, leading to diverse molecular architectures and functionalities. irjmets.com

The specific compound, 1,2,3-trimethyl-1H-indol-5-ol, is a substituted indole featuring methyl groups at the 1, 2, and 3 positions and a hydroxyl group at the 5-position. This substitution pattern influences its electronic properties, solubility, and potential for intermolecular interactions, making it a subject of interest for synthetic and medicinal chemists. The presence of multiple methyl groups can enhance lipophilicity, while the hydroxyl group can act as a hydrogen bond donor and acceptor, potentially influencing its binding to biological targets.

Historical Perspectives on Indole Derivatives in Scientific Inquiry

The history of indole chemistry is rich and dates back to the 19th century with the investigation of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole. wikipedia.org A pivotal moment in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains a cornerstone for creating substituted indoles. creative-proteomics.comnumberanalytics.com The 20th century witnessed a surge in interest in indole chemistry as the indole nucleus was identified in essential biomolecules like the amino acid tryptophan and various alkaloids. creative-proteomics.comwikipedia.org

Over the years, numerous other methods for indole synthesis have been developed, including the Baeyer-Emmerling, Nencki, Leimgruber-Batcho, and Bischler-Möhlau syntheses, each offering different advantages for accessing a variety of indole derivatives. irjmets.com More recently, modern techniques such as transition metal-catalyzed reactions have provided even more efficient and selective routes to these valuable compounds. numberanalytics.com This continuous development of synthetic methodologies has been driven by the ever-expanding applications of indole derivatives in various scientific fields. benthamdirect.com

Overview of Research Trajectories for this compound

While specific research on this compound is limited, the research trajectories for similarly substituted indole derivatives provide a framework for its potential areas of investigation. The indole scaffold is a "privileged structure" in drug discovery, meaning it can bind to multiple, diverse biological targets. mdpi.com

Potential Research Areas:

Anticancer Activity: Many indole derivatives have been investigated for their potential as anticancer agents. For instance, some derivatives have shown cytotoxic effects on cancer cell lines. orientjchem.org The structural features of this compound could be explored for similar activities.

Antimicrobial Properties: Substituted indoles have been studied for their antibacterial and antifungal activities. dergipark.org.tr The unique substitution pattern of this compound might confer specific antimicrobial properties.

Neurotransmitter Mimicry: The structural similarity of some indole derivatives to neurotransmitters like serotonin (B10506) has led to research into their potential use in treating neurological and mood disorders. evitachem.com

Fluorescent Probes: The photophysical properties of certain indole compounds make them suitable for use as fluorescent markers in biological imaging. smolecule.com

Synthetic Intermediates: Polysubstituted indoles serve as crucial building blocks for the synthesis of more complex and biologically active molecules. evitachem.com

Given the diverse biological activities of related compounds, this compound represents a candidate for further screening and investigation across these and other therapeutic areas.

Data on Related Indole Compounds

To provide context for the potential properties of this compound, the following tables summarize data for related indole structures.

Table 1: Physicochemical Properties of Selected Indole Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC11H13NO175.23 americanelements.com
1H-Indol-5-olC8H7NO133.1473 nist.gov
1,2,3-trimethyl-1H-indoleC11H13N159.23 nih.gov
2-methyl-1H-indol-5-olC9H9NO147.17 nih.gov
1,2,3-trimethyl-1H-indole-5-carboxylic acidC12H13NO2203.24 uni.lu

Table 2: Biological Activities of Selected Indole Derivatives

Compound/Derivative ClassBiological Activity InvestigatedReference
5-Iodo-2,3,3-trimethyl-3H-indole derivativesAntibacterial, Anticancer smolecule.com
Substituted Indole DerivativesBCL-2 inhibitors (Anticancer) orientjchem.org
1,1,2-trimethyl-1H-benzo[e]indole derivativesAntibacterial, Antifungal dergipark.org.tr
Substituted Indole-Acrylamide DerivativesTubulin-targeting agents (Anticancer) dntb.gov.ua
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indolesCFTR Potentiators acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B2763870 1,2,3-trimethyl-1H-indol-5-ol CAS No. 858193-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trimethylindol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-8(2)12(3)11-5-4-9(13)6-10(7)11/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAIEZQYMTYPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,2,3 Trimethyl 1h Indol 5 Ol and Its Derivatives

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The construction of the indole ring system has been a subject of intense investigation for over a century, leading to a rich portfolio of synthetic methods. byjus.com These range from classical name reactions, which are still widely used, to modern transition-metal-catalyzed processes that offer enhanced efficiency and scope.

Japp-Klingemann Reaction in Indole Scaffold Construction

The reaction mechanism begins with the deprotonation of the β-keto-ester to form an enolate, which then acts as a nucleophile, attacking the aryl diazonium salt to create an azo compound. wikipedia.org In most cases, this intermediate undergoes in-situ hydrolysis and decomposition, ultimately yielding the stable arylhydrazone. wikipedia.orgwikipedia.org The resulting hydrazone can then be heated in the presence of a strong acid to induce cyclization via the Fischer indole synthesis pathway. chemeurope.comresearchgate.net This two-step sequence, combining the Japp-Klingemann reaction with the Fischer cyclization, represents a robust and versatile strategy for constructing complex indole scaffolds. researchgate.net

Palladium-Catalyzed Cyclizations and Cross-Coupling Strategies

Modern organic synthesis has been revolutionized by the use of transition metal catalysts, and palladium-catalyzed reactions are at the forefront of indole synthesis. mdpi.com These methods provide powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, enabling the construction of highly functionalized indoles that are difficult to access through classical methods. mdpi.comnih.gov Several key palladium-catalyzed strategies have emerged as staples in heterocyclic chemistry.

The Larock indole synthesis is a prominent example of a palladium-catalyzed heteroannulation. wikipedia.org This reaction constructs the indole ring by coupling an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst and a base. wikipedia.org A significant advantage of the Larock synthesis is the wide variety of functional groups tolerated on both the aniline and alkyne components. researchgate.net

Other significant palladium-catalyzed methods include tandem reactions that combine cross-coupling with cyclization. For example, a Sonogashira cross-coupling between an o-iodoaniline and a terminal alkyne, followed by an intramolecular cyclization, can efficiently generate 2-substituted indoles. mdpi.com Similarly, the intramolecular Heck reaction, involving the cyclization of an o-halo-N-allylaniline, provides another effective route. aalto.fi More recent developments have even enabled the direct use of ammonia (B1221849) in a tandem cross-coupling/cyclization with 2-alkynylbromoarenes to afford NH-indoles, a transformation previously unreported. rsc.org

Below is a comparative table of prominent palladium-catalyzed indole syntheses.

Synthesis MethodKey ReactantsMechanistic HighlightsKey Advantages
Larock Annulation o-Iodoaniline, Disubstituted AlkyneOxidative addition of Pd(0), alkyne insertion, reductive elimination. wikipedia.orgHigh versatility, broad substrate scope. wikipedia.org
Sonogashira Coupling/Cyclization o-Iodoaniline, Terminal AlkynePd/Cu-catalyzed C-C bond formation followed by intramolecular C-N bond formation. mdpi.comAccess to diverse 2-substituted indoles. mdpi.com
Heck Cyclization o-Halo-N-allylanilineIntramolecular carbopalladation of the alkene followed by β-hydride elimination. aalto.fiEfficient for fused and substituted indoles.
Ammonia Cross-Coupling/Cyclization 2-Alkynylbromoarene, AmmoniaTandem Pd-catalyzed amination followed by base-mediated cyclization. rsc.orgDirect use of ammonia as a nitrogen source. rsc.org

General Indole Annulation Methods

Indole annulation refers to the construction of the indole's bicyclic system by forming the pyrrole (B145914) ring onto a pre-existing benzene (B151609) ring. Beyond the specific methods detailed above, several other powerful annulation strategies exist. The Larock reaction is a prime example of such a heteroannulation process. researchgate.net

A notable modern approach is the triazene-directed C-H annulation . This method utilizes a removable triazene group on an aniline derivative to direct a rhodium catalyst to a specific C-H bond. pkusz.edu.cn The activated C-H bond then undergoes annulation with an alkyne, followed by cleavage of the directing group to yield the unprotected indole. A key advantage of this strategy is the excellent regioselectivity achieved, even with asymmetrically substituted alkynes. pkusz.edu.cn

Another strategy involves the reductive annulation of nitrosoaromatics with alkynes . This process can be catalyzed by ruthenium complexes or proceed in a two-step sequence to produce indoles with high regioselectivity. acs.org These advanced annulation methods bypass the need for pre-functionalized starting materials like halo-anilines, offering more direct and atom-economical routes to the indole core. pkusz.edu.cn

Targeted Synthesis of 1,2,3-trimethyl-1H-indol-5-ol

The synthesis of a multi-substituted indole like this compound requires careful planning to control the placement of each functional group. The primary challenge lies in achieving the desired substitution pattern without generating unwanted isomers. This is accomplished through regioselective functionalization strategies.

Regioselective Functionalization Strategies

Regioselectivity is paramount in the synthesis of complex indoles. The inherent electronic properties of the indole ring dictate that the pyrrole moiety is generally more susceptible to electrophilic attack than the benzenoid ring. rsc.org Therefore, strategies must be employed to either leverage this inherent reactivity or override it to achieve substitution at the desired positions.

For this compound, the most logical and common strategy involves carrying the C5-oxygen functionality through the synthesis from the beginning. This is far more efficient than attempting to introduce it onto an unsubstituted indole at a late stage.

A plausible synthetic approach would be:

Core Synthesis: Start with a precursor that already contains the C5-oxygen functionality, such as 4-methoxyphenylhydrazine. A Fischer indole synthesis with 2-butanone would then directly yield 5-methoxy-2,3-dimethyl-1H-indole. The methoxy (B1213986) group serves as a stable protecting group for the desired phenol (B47542).

N-Methylation: The N-H of the resulting indole can be selectively methylated. This is typically achieved under basic conditions (e.g., using sodium hydride) to deprotonate the nitrogen, followed by quenching with an electrophile like methyl iodide.

Demethylation: The final step would be the cleavage of the methyl ether at the C5 position to reveal the target hydroxyl group. Reagents such as boron tribromide (BBr₃) are commonly used for this transformation.

Direct C-H functionalization of the indole's benzene ring is a more modern but complex alternative. These methods often require a directing group attached to the indole nitrogen to guide a transition metal catalyst (commonly palladium) to a specific C-H bond on the benzenoid ring (C4, C5, C6, or C7). rsc.org While powerful, developing a selective C5-hydroxylation on an existing 1,2,3-trimethyl-1H-indole core would be a significant synthetic challenge. Therefore, incorporating the oxygen functionality in the initial starting material remains the most practical and regioselective approach.

The table below summarizes the strategies for installing each substituent.

SubstituentPositionSynthetic StrategyRegiochemical Control
5-Hydroxyl C5Introduced via the arylhydrazine precursor (e.g., as a methoxy group) in a Fischer synthesis.Pre-functionalization of the starting material ensures exclusive C5 substitution.
2-Methyl C2Incorporated from the ketone partner (2-butanone) in a Fischer synthesis.The structure of the ketone directly dictates the C2 and C3 substituents.
3-Methyl C3Incorporated from the ketone partner (2-butanone) in a Fischer synthesis.The structure of the ketone directly dictates the C2 and C3 substituents.
1-Methyl N1N-alkylation of the indole nitrogen after ring formation, using a base and methyl iodide.The indole N-H is the most acidic proton, ensuring high selectivity for N-alkylation.

Stereoselective Approaches in Synthesis

Achieving stereocontrol in the synthesis of complex indole derivatives is a significant challenge due to the planar nature of the aromatic ring system. For N-substituted indoles, the development of enantioselective N-alkylation methods is crucial. While direct stereoselective synthesis of this compound is not extensively documented, general strategies for chiral indole synthesis can be applied.

Organocatalytic and organometallic strategies have been successfully employed for the construction of chiral α-N-branched indoles. mdpi.com The primary challenge in the stereoselective N-alkylation of the indole core is the low nucleophilicity of the nitrogen atom. mdpi.com To overcome this, strategies often involve increasing the acidity of the N-H bond by introducing electron-withdrawing groups at the C2 or C3 positions. mdpi.com For instance, indole-2-carbaldehyde has been used in cascade reactions with α,β-unsaturated aldehydes in the presence of a Hayashi-Jørgensen catalyst to yield tricyclic chiral indole derivatives. mdpi.com Another approach involves a (R)-BINOL•SnCl4-catalyzed formal (3 + 2) cycloaddition between 3-substituted indoles and acrylates to produce pyrroloindolines with high enantioselectivity. nih.gov These methods, while applied to different indole substrates, highlight the potential for developing stereoselective routes to chiral derivatives of this compound by adapting the catalysts and reaction conditions.

Catalyst SystemReaction TypeProduct TypeKey Feature
Hayashi-Jørgensen catalystCascade reactionTricyclic chiral indolesUtilizes electron-withdrawing group at C2
(R)-3,3'-dichloro-BINOL•SnCl4Formal (3 + 2) cycloadditionPyrroloindolinesHigh diastereoselectivity (≥10:1) nih.gov
Zinc-ProPhenol dinuclear complexN-alkylation with aldiminesN-alkylated indolesGood yields and excellent enantiomeric ratios researchgate.net

Steric Hindrance Mitigation Strategies in Methylation

The introduction of methyl groups onto the indole scaffold, particularly in sterically congested positions, requires specific strategies to overcome steric hindrance. In the synthesis of this compound, methylation at N1, C2, and C3 positions can be challenging. Steric clashes between the incoming methylating agent and existing substituents can significantly affect reaction outcomes and selectivity. nih.gov

Directed C-H methylation has emerged as a powerful tool. rsc.org For instance, Ru(II)-catalyzed C-H methylation of indoles using a pyridyl directing group on the indole nitrogen has been shown to be effective. rsc.org This approach allows for selective methylation at specific positions that might otherwise be inaccessible due to steric hindrance. In some cases, mono-selectivity is achieved because of steric interactions in the key metallacycle intermediate that prevent further methylation. rsc.org Computational and structural analyses show that steric conflicts can be quantified and predicted, with clashes involving nitrogen-attached methyl groups (like N6-methyladenines) being more pronounced than those at carbon atoms (like C5-methylcytosines). nih.gov This understanding can guide the choice of methylation strategy and reaction conditions to minimize unwanted steric interactions.

StrategyCatalyst/ReagentTarget PositionMechanism/Key Feature
Directed C-H FunctionalizationRu(II) catalyst, MeBF3KC2Pyridyl directing group on indole nitrogen overcomes steric hindrance. rsc.org
Co-Catalyzed MethylationCobalt catalyst, MeOTsOrtho positionSelective for the less sterically-hindered position. rsc.org
In silico analysisN/AN/APrediction of steric clashes to guide synthetic planning. nih.gov

Derivatization and Analogue Synthesis

Strategies for Modification at the Indole Nitrogen (N1)

Modification at the N1 position of the indole ring is a common strategy for altering the physicochemical and pharmacological properties of indole derivatives. The low nucleophilicity of the indole nitrogen presents a challenge, but several methods have been developed to achieve efficient N-alkylation and N-functionalization. mdpi.com

A straightforward approach involves deprotonation of the indole N-H with a strong base like sodium hydride (NaH), followed by reaction with an alkylating agent such as methyl iodide. nih.govnih.gov For less reactive systems, base-catalyzed reactions under specific conditions are employed. For example, the N-methylation of indole with dimethyl carbonate can be catalyzed by DABCO, proceeding through the formation of an N-methylated-DABCO intermediate. st-andrews.ac.uk

More advanced strategies involve skeletal editing through nitrogen atom insertion. researchgate.netchemrxiv.orguga.edu These methods can transform the indole core into other heterocyclic systems like quinazolines or quinoxalines. researchgate.netchemrxiv.org This is achieved by trapping an electrophilic nitrene species, with the inherent nucleophilicity of the indole nitrogen temporarily suppressed by a silyl protecting group. researchgate.netchemrxiv.org Such late-stage functionalization techniques offer powerful ways to diversify indole scaffolds. uga.edu

Approaches to Alterations on the Trimethyl Substitution Pattern

Altering the substitution pattern of the three methyl groups in this compound allows for fine-tuning of its properties. This can involve the introduction, removal, or modification of these groups. Palladium-catalyzed intramolecular oxidative coupling is an efficient method for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives, which can serve as precursors for altering the C2 and C3 substituents. unina.itmdpi.com

Directed ortho-metalation provides a route to functionalize specific positions on the indole ring that might otherwise be unreactive. By using a suitable directing group on the nitrogen, it is possible to achieve selective metalation and subsequent reaction with an electrophile at positions like C7, which can be extended to other positions. nih.gov Furthermore, C-H methylation techniques using various transition metal catalysts (e.g., Ru, Co) can selectively install methyl groups at sp2 and sp3 carbon centers, offering a direct way to modify the methylation pattern on the indole core. rsc.org

Hydroxyl Group (C5) Functionalization and Conjugation

The hydroxyl group at the C5 position is a key site for functionalization, allowing for the introduction of a wide range of substituents and the conjugation of the indole core to other molecules. Direct C-H functionalization methods have been developed to modify the C5 position, though this remains a synthetic challenge. nih.gov

One effective strategy is the regioselective direct iodination of the C5-H bond, which provides a versatile aryl iodide handle for further transformations, such as cross-coupling reactions. rsc.orgresearchgate.net This method is notable for proceeding under mild, metal-free conditions via a radical pathway. rsc.orgresearchgate.net Another approach involves the gold-catalyzed C5-alkylation of indolines (the reduced form of indoles) with diazo compounds, followed by oxidative aromatization to yield the C5-functionalized indole. rsc.org This C-H bond functionalization occurs selectively at the C5 position without the need for a directing group. rsc.org Copper-catalyzed C5-H alkylation reactions have also been developed, further expanding the toolkit for modifying this position. nih.gov

Synthesis of Polycyclic Indole Structures and Fused Heterocycles

Fusing additional rings to the indole scaffold to create polycyclic structures is a powerful strategy for generating molecular complexity and novel biological activities. nih.gov Indole derivatives serve as versatile precursors for constructing these complex frameworks. rsc.org

Cycloaddition reactions are a reliable approach for converting planar indoles into complex, stereoselective polycyclic systems. nih.govacs.org For instance, Zn(II)-catalyzed divergent [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes can produce two different types of polycyclic fused indoline scaffolds. nih.govacs.org The reaction pathway is controlled by the nature and type of substituents on the starting materials. nih.govacs.org

Another strategy utilizes indole-2-carboxamide as a versatile handle for synthesizing diversely substituted polycyclic indole structures through intramolecular and intermolecular cyclization reactions. rsc.org Furthermore, reactive intermediates like isocyanates, generated from acyl azides via Curtius rearrangement, can be used in intramolecular cyclizations to form fused pyrimidoindole skeletons. metu.edu.tr These diverse synthetic routes provide access to a wide array of complex, indole-fused heterocyclic systems. bohrium.com

Reagent and Catalyst Systems in this compound Synthesis

The successful synthesis of this compound hinges on the strategic application of various reagent and catalyst systems. These systems are crucial for constructing the indole core and introducing the desired substituents at the 1, 2, 3, and 5 positions. The following sections delve into the specific roles and applications of organometallic reagents, acids, transition metal catalysts, and redox agents in the synthesis of this target molecule and its analogues.

Application of Organometallic Reagents (e.g., Trimethylaluminum, Grignard reagents)

Organometallic reagents are fundamental tools in the synthesis of substituted indoles, offering pathways for C-C bond formation and functionalization. nih.gov

Trimethylaluminum (TMA) , with the formula Al₂ (CH₃)₆, is a pyrophoric, colorless liquid that serves as a potent methylating agent and a Lewis acid. google.com While direct literature on the use of TMA in the synthesis of this compound is scarce, its utility can be inferred from its known reactivity. TMA can be employed for the N-methylation of the indole ring. Additionally, its Lewis acidic character can be harnessed to activate substrates in cyclization reactions. nih.govrsc.org For instance, in a multi-step synthesis, after the formation of a substituted indol-5-ol, TMA could potentially be used for the methylation of the nitrogen atom.

Grignard reagents are among the most versatile organometallic compounds in organic synthesis. The Bartoli indole synthesis, for example, utilizes vinyl Grignard reagents to convert ortho-substituted nitroarenes into 7-substituted indoles. jk-sci.comwikipedia.org This methodology highlights the power of Grignard reagents in constructing the indole nucleus. jk-sci.com In the context of this compound, a suitably substituted Grignard reagent could be used to introduce one of the methyl groups at the C2 or C3 position of the indole ring during its formation. jk-sci.comwikipedia.org The reaction of an indole Grignard reagent (formed by treating indole with a Grignard reagent like ethylmagnesium bromide) with an electrophile is a common method for C3-alkylation. semanticscholar.org

Table 1: Application of Organometallic Reagents in Indole Synthesis
ReagentApplication in Indole SynthesisPotential Role in Synthesis of this compoundReference
TrimethylaluminumN-methylation, Lewis acid catalystN1-methylation nih.govrsc.org
Grignard ReagentsBartoli indole synthesis, C-alkylationIntroduction of methyl groups at C2 or C3 jk-sci.comwikipedia.orgsemanticscholar.org

Role of Lewis Acids and Brønsted Acids (e.g., LiCl, HCl)

Acid catalysis plays a pivotal role in several key transformations within indole synthesis, including cyclization and rearrangement steps.

Lithium chloride (LiCl) , a Lewis acid, is often used as an additive in palladium-catalyzed cross-coupling reactions. acs.org In the synthesis of indole derivatives, LiCl can accelerate the reaction rate and improve yields. mdpi.com For instance, in a palladium-catalyzed synthesis of 2,3-disubstituted indoles, the addition of LiCl to the reaction medium can significantly influence the outcome. mdpi.comresearchgate.net Its role is often to facilitate the transmetalation step or to stabilize the catalytic species.

Hydrochloric acid (HCl) , a strong Brønsted acid, is commonly employed in classical indole syntheses such as the Fischer indole synthesis. nih.govbhu.ac.in In this reaction, an arylhydrazine and a ketone or aldehyde are condensed in the presence of an acid catalyst to form an arylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization to yield the indole. wikipedia.org The acidic conditions are crucial for protonating the indole ring, typically at the C3 position, which can influence the regioselectivity of subsequent electrophilic substitution reactions. wikipedia.orgyoutube.com For the synthesis of this compound, an appropriately substituted phenylhydrazine could be reacted with a ketone precursor in the presence of HCl to construct the trimethylated indole core.

Table 2: Role of Lewis and Brønsted Acids in Indole Synthesis
AcidTypeRole in Indole SynthesisRelevant Synthetic Step for Target CompoundReference
LiClLewis AcidAdditive in Pd-catalyzed reactions to enhance rate and yield.Palladium-catalyzed construction of the indole ring. acs.orgmdpi.comresearchgate.net
HClBrønsted AcidCatalyst in Fischer indole synthesis for cyclization.Formation of the indole nucleus from a substituted phenylhydrazine. nih.govbhu.ac.inwikipedia.org

Transition Metal Catalysis (e.g., Palladium-catalyzed processes)

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, offering efficient and versatile methods for the construction of complex molecules, including polysubstituted indoles. researchgate.net

Palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), are widely used to facilitate the synthesis of indoles through various cyclization strategies. mdpi.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single step. nih.gov For the synthesis of this compound, a palladium-catalyzed approach could involve the cyclization of a suitably substituted aniline derivative. For instance, a 2-alkynylaniline bearing a hydroxyl group at the para-position could undergo a palladium-catalyzed cyclization to form the indole ring, with subsequent methylation steps to complete the synthesis. mdpi.com The versatility of palladium catalysis allows for a wide range of functional groups to be tolerated, which is advantageous when dealing with a multi-functionalized target like this compound. nih.gov

Table 3: Palladium-Catalyzed Synthesis of Substituted Indoles
CatalystReaction TypeApplicability to Target Compound SynthesisReference
Pd(OAc)₂Intramolecular cyclization of alkynylanilinesFormation of the core indole structure. mdpi.com
PdCl₂Tandem reactions for 2,3-disubstituted indolesConstruction of the trimethylated indole ring. mdpi.com

Oxidizing and Reducing Agents in Transformation (e.g., NaBH₄, MnO₂, Zn/NaOH)

Oxidizing and reducing agents are crucial for the manipulation of functional groups during the synthesis of indole derivatives.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to alcohols. libretexts.org In the context of indole chemistry, NaBH₄ in carboxylic acid media can reduce the indole double bond to afford indolines. mdma.ch However, for the synthesis of this compound, NaBH₄ would be more strategically employed to reduce a ketone or aldehyde precursor to an alcohol, which could then be further transformed. rsc.orgmdma.chrushim.ru For instance, if a synthetic route involves an intermediate with a carbonyl group on the benzene ring, NaBH₄ could be used for its reduction to a hydroxyl group.

Manganese dioxide (MnO₂) is a mild oxidizing agent that is particularly effective for the oxidation of allylic and benzylic alcohols. acs.org In indole chemistry, MnO₂ can be used for various transformations, including the oxidation of indolines to indoles or the functionalization of methyl groups attached to the indole ring. nih.govresearchgate.net For example, a precursor with a hydroxymethyl group could be oxidized to a formyl group using MnO₂, which can then be a handle for further modifications. nih.gov

Zinc in sodium hydroxide (Zn/NaOH) is a reducing system that can be used for the reduction of nitro groups to amines. In a potential synthetic route to this compound starting from a nitroaromatic compound, the Zn/NaOH system could be used to reduce a nitro group to an amino group, which is a key step in many indole syntheses, such as the Reissert synthesis. bhu.ac.in Additionally, zinc ions have been reported to catalyze an oxido-reduction rearrangement in the synthesis of 5,6-dihydroxyindole derivatives. nih.gov

Table 4: Oxidizing and Reducing Agents in Indole Synthesis
AgentTypeFunction in Indole SynthesisPotential Application for Target CompoundReference
NaBH₄Reducing AgentReduction of carbonyls; reduction of indole to indoline.Reduction of a ketone precursor to a hydroxyl group. libretexts.orgmdma.chrsc.org
MnO₂Oxidizing AgentOxidation of indolines to indoles; oxidation of alcohols.Functionalization of substituents on the indole ring. nih.govresearchgate.netacs.org
Zn/NaOHReducing AgentReduction of nitro groups to amines.Reduction of a nitro precursor to an aniline derivative. bhu.ac.innih.gov

Spectroscopic Data for this compound Remains Elusive in Public Domain

A comprehensive search for advanced spectroscopic and structural elucidation data for the chemical compound this compound has yielded no specific experimental results within the public domain. Despite efforts to locate detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy data, no dedicated studies detailing the chemical shifts, coupling constants, or vibrational frequencies for this particular molecule could be found.

The inquiry sought to construct a detailed technical article based on a specific outline, focusing on the in-depth analysis of this compound using a variety of spectroscopic techniques. The intended article was to include sections on Proton (¹H) NMR, Carbon-13 (¹³C) NMR, two-dimensional (2D) NMR techniques, Nitrogen-15 (¹⁵N) NMR, and vibrational analysis through IR and Raman spectroscopy. The user's request specified the inclusion of data tables and detailed research findings.

However, extensive searches of chemical databases and scholarly articles did not uncover any publications that have synthesized and subsequently characterized this compound to the extent required to fulfill the detailed outline. While general spectroscopic properties of the indole scaffold and related derivatives are well-documented, this information is not specific enough to be accurately applied to the requested compound with its unique substitution pattern of three methyl groups and a hydroxyl group.

Consequently, the creation of an article with the specified level of scientific accuracy and detail, including data tables for ¹H NMR, ¹³C NMR, and vibrational frequencies, is not possible at this time. The generation of such an article would be contingent on the future publication of research that specifically details the synthesis and comprehensive spectroscopic analysis of this compound.

Advanced Spectroscopic and Structural Elucidation of 1,2,3 Trimethyl 1h Indol 5 Ol

Infrared (IR) and Raman Spectroscopy

Hydrogen Bonding Interactions Characterization

Analysis in this section would characterize the hydrogen bonding capabilities of the hydroxyl group (-OH) at the C5 position and its potential role as both a hydrogen bond donor and acceptor. The N-methyl group at position 1 prevents the typical N-H hydrogen bonding seen in many other indoles. nih.gov Research on related hydroxyindoles and other substituted phenols would provide context for interpreting the strength and nature of these interactions, which are crucial for understanding the compound's crystal packing and behavior in protic solvents. isca.memdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

This subsection would detail the UV-Vis absorption spectrum of 1,2,3-trimethyl-1H-indol-5-ol. The indole (B1671886) ring system is the primary chromophore. The analysis would focus on identifying the characteristic electronic transitions, such as the 1La and 1Lb bands, which are typical for indole derivatives. nih.gov The positions and intensities of these absorption maxima (λmax) would be discussed in the context of the substitution pattern—three methyl groups and a hydroxyl group—which influences the electronic properties of the indole chromophore. nih.govnih.gov For instance, studies on 5-hydroxyindoles have shown significant shifts in absorption and fluorescence, particularly in acidic conditions. nih.gov

Table 1: Hypothetical UV-Vis Absorption Data for this compound

TransitionWavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
1LaData not availableData not availableData not available
1LbData not availableData not availableData not available

This section would explore the fluorescence and phosphorescence properties of the compound. The emission spectrum, quantum yield, and fluorescence lifetime would be presented. The influence of the hydroxyl and methyl substituents on the emissive properties would be analyzed, as substitutions on the indole ring are known to significantly affect fluorescence. acs.orgnih.gov Any potential for this compound to act as a molecular switch, for example, through protonation/deprotonation of the hydroxyl group leading to distinct fluorescent states, would be investigated and discussed. Studies on other 5-hydroxyindoles have suggested fluorescence due to proton-transfer reactions in the excited state. nih.gov

Table 2: Hypothetical Luminescence Data for this compound

ParameterValueConditions
Excitation Wavelength (nm)Data not availableData not available
Emission Wavelength (nm)Data not availableData not available
Quantum Yield (Φ)Data not availableData not available
Fluorescence Lifetime (τ, ns)Data not availableData not available

Mass Spectrometry (MS) for Molecular Confirmation

High-resolution mass spectrometry using electrospray ionization (ESI) would provide the accurate mass of the protonated molecule [M+H]+. This data is essential for confirming the elemental composition (C₁₁H₁₃NO) of this compound. The high precision of this technique allows for unambiguous molecular formula determination, a critical step in structural elucidation. Fragmentation studies (MS/MS) would help identify characteristic neutral losses and daughter ions, providing further structural information. mdpi.comnih.gov

Table 3: Hypothetical HR-ESI-MS Data for this compound

IonCalculated m/zMeasured m/zMass Error (ppm)
[C₁₁H₁₄NO]⁺176.1070Data not availableData not available

GC-MS analysis would be used to assess the purity of the compound and to study its fragmentation pattern under electron ionization (EI). This section would detail the retention time of the compound on a specific GC column and present its mass spectrum. The mass spectrum would show the molecular ion (M⁺) and characteristic fragment ions. For the related compound 1,2,3-trimethyl-1H-indole (lacking the -OH group), major fragments are observed at m/z 159 (molecular ion), 158, and 144. nih.gov The presence of the hydroxyl group in this compound would be expected to produce a different fragmentation pattern, which would be analyzed to confirm the structure.

Table 4: Hypothetical GC-MS Fragmentation Data for this compound

m/zRelative Intensity (%)Proposed Fragment
175Data not available[M]⁺
Data not availableData not availableData not available
Data not availableData not availableData not available

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data from the X-ray diffraction analysis of this compound is not available in the public domain. Consequently, a specific discussion on the solid-state molecular conformation, crystal packing, and intermolecular interactions for this particular compound cannot be provided at this time.

The determination of a crystal structure through single-crystal X-ray diffraction is an essential prerequisite for the detailed analysis of:

Solid-State Molecular Conformation: This includes the precise measurement of bond lengths, bond angles, and torsion angles, which define the three-dimensional shape of the molecule in the crystalline state.

Molecular Packing: This describes the arrangement of individual molecules within the crystal lattice, including parameters such as the unit cell dimensions and space group.

Intermolecular Interactions: This involves the identification and characterization of non-covalent forces, such as hydrogen bonds, van der Waals forces, and potential π–π stacking interactions, which govern the stability of the crystalline structure.

Without access to a published crystal structure for this compound, any discussion on the topics outlined in the prompt would be speculative and would not meet the required standards of scientific accuracy. Further experimental research is needed to elucidate these structural properties.

Chemical Reactivity and Transformation Studies of 1,2,3 Trimethyl 1h Indol 5 Ol

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is a highly nucleophilic aromatic system, making it susceptible to electrophilic attack. masterorganicchemistry.com The rate and regioselectivity of electrophilic aromatic substitution (EAS) are significantly influenced by the existing substituents on the ring. masterorganicchemistry.com In 1,2,3-trimethyl-1H-indol-5-ol, the pyrrole (B145914) ring is fully substituted at positions 1, 2, and 3. Consequently, electrophilic substitution occurs on the benzene (B151609) ring. The hydroxyl group at the C-5 position is a powerful activating group, directing incoming electrophiles to the ortho (C-4 and C-6) positions. The methyl groups also contribute to the activation of the ring through inductive effects. The primary sites for electrophilic attack are therefore the C-4 and C-6 positions. evitachem.comevitachem.com

Common electrophilic substitution reactions applicable to this molecule include:

Nitration: Introduction of a nitro group (-NO2), typically using nitric acid in a sulfuric acid medium. masterorganicchemistry.com This can serve as a precursor for further functionalization, such as reduction to an amino group. google.com

Halogenation: Incorporation of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

Sulfonation: Addition of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride/alkyl halide and a Lewis acid catalyst (e.g., AlCl3). acs.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

ReactionReagentPredicted Product(s)
NitrationHNO₃/H₂SO₄1,2,3-trimethyl-4-nitro-1H-indol-5-ol and 1,2,3-trimethyl-6-nitro-1H-indol-5-ol
BrominationBr₂ or NBS4-bromo-1,2,3-trimethyl-1H-indol-5-ol and 6-bromo-1,2,3-trimethyl-1H-indol-5-ol
AcylationCH₃COCl/AlCl₃4-acetyl-1,2,3-trimethyl-1H-indol-5-ol and 6-acetyl-1,2,3-trimethyl-1H-indol-5-ol

Nucleophilic Reactions at the Hydroxyl Group

The hydroxyl group at the C-5 position is a key functional handle for a variety of nucleophilic reactions. It can act as a nucleophile itself or be converted into a good leaving group for substitution reactions.

O-Alkylation (Williamson Ether Synthesis): In the presence of a base (e.g., NaH, K₂CO₃), the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This can then react with alkyl halides or other electrophiles to form ethers.

O-Acylation (Esterification): The hydroxyl group can react with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, to yield the corresponding esters.

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be activated by protonation in acidic media or by conversion to a sulfonate ester (e.g., tosylate, mesylate, or triflate). researchgate.net This transformation facilitates SN1 or SN2 type reactions, allowing for the introduction of a wide range of nucleophiles at the C-5 position. wiley-vch.de

Table 2: Examples of Nucleophilic Reactions at the C-5 Hydroxyl Group

Reaction TypeReagentsProduct Type
Etherification1. NaH 2. CH₃I5-methoxy-1,2,3-trimethyl-1H-indole
Esterification(CH₃CO)₂O, Pyridine1,2,3-trimethyl-1H-indol-5-yl acetate
Triflate FormationTf₂O, Pyridine1,2,3-trimethyl-1H-indol-5-yl trifluoromethanesulfonate

Oxidation and Reduction Chemistry of the Indole System

The this compound scaffold can undergo both oxidation and reduction reactions, targeting either the indole nucleus or the hydroxyl substituent.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. evitachem.com Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can oxidize the hydroxyl group, potentially leading to the formation of quinone-type derivatives. evitachem.com Milder oxidizing agents, such as manganese dioxide (MnO₂), are often used for the selective oxidation of hydroxyl groups or activated positions on heterocyclic rings. rsc.orglpnu.ua Oxidation can sometimes lead to the formation of dimeric or polymeric materials, especially under electrochemical or certain chemical conditions.

Reduction: The indole nucleus can be reduced under various conditions. Catalytic hydrogenation (e.g., H₂/Pd, Pt, Rh) can reduce the benzene portion of the indole system, although this may require forcing conditions. mdpi.com Chemical reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are generally not strong enough to reduce the aromatic indole ring but would reduce other susceptible functional groups if present. evitachem.com A common reduction method for the indole ring involves using sodium in liquid ammonia (B1221849) (Birch reduction) or triethylsilane in trifluoroacetic acid.

Table 3: Oxidation and Reduction Reactions

TransformationReagent(s)Expected OutcomeReference
OxidationKMnO₄ or CrO₃Formation of quinone-like structures evitachem.com
OxidationMnO₂Potential for selective oxidation or dimerization rsc.orglpnu.ua
ReductionH₂/Catalyst (e.g., Rh, Pt)Hydrogenation of the benzene ring to form tetrahydroindole derivatives mdpi.com
ReductionNa/NH₃ (liquid)Partial reduction of the benzene ring

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions provide a powerful method for constructing new rings onto the indole framework, leading to complex polycyclic structures. wikipedia.org Annulation involves the formation of a new ring fused to the existing indole system.

Diels-Alder Reactions: The benzene part of the indole can act as a diene in Diels-Alder reactions, particularly when activated by the electron-donating hydroxyl group. This would involve reaction with a potent dienophile to form a new six-membered ring fused across the C-4 to C-7 positions.

1,3-Dipolar Cycloadditions: The C4=C5 or C6=C7 double bonds of the benzene ring could potentially act as dipolarophiles in reactions with 1,3-dipoles like azides or nitrile oxides, leading to the formation of fused five-membered heterocyclic rings. wikipedia.orgresearchgate.net

Annulation Strategies: Functional groups introduced at the C-4 or C-6 positions can be used to build new rings. For example, a 4-acetyl group could undergo condensation reactions to form a fused pyridine (azafluorene) or pyran ring. Similarly, a formal [3+3] cycloaddition or other condensation strategies could be employed to construct new heterocyclic systems. acs.org The synthesis of cyclopentennelated indoles has been achieved through cascade cyclizations, highlighting advanced annulation possibilities. nih.gov

Derivatization Pathways for Material Science Applications (e.g., Dye and Pigment Precursors)

The extended π-system and the reactive hydroxyl group of this compound make it an interesting building block for the synthesis of organic functional materials, such as dyes and pigments.

Azo Dyes: A common strategy for dye synthesis involves diazotization. The C-5 hydroxyl group can be converted to an amino group (e.g., via nitration followed by reduction). This amino-indole derivative can then be diazotized with nitrous acid to form a diazonium salt. Subsequent coupling of this salt with electron-rich aromatic compounds (e.g., phenols, anilines, or other heterocycles) yields highly colored azo dyes. lpnu.ua

Cyanine (B1664457) and Styryl Dyes: The methyl group at the C-2 position can be reactive. Indolenine salts, which can be formed from indole derivatives, are key precursors for cyanine dyes. nih.gov Condensation of the activated C-2 methyl group with aldehydes or other electrophiles can extend the conjugation, a key principle in the design of styryl and cyanine dyes used as fluorescent probes and sensitizers.

Coupling Reactions for Extended π-Systems: The hydroxyl group can be converted to a triflate, which serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions like the Suzuki or Stille reaction. google.com This allows for the introduction of aryl or vinyl groups at the C-5 position, creating larger, more conjugated systems with tunable optical and electronic properties suitable for applications in organic electronics.

Reactivity in Specific Reaction Environments

The reactivity of this compound is highly dependent on the reaction medium.

Acidic Conditions: In the presence of strong acids, the phenolic hydroxyl group can be protonated, which facilitates its substitution by nucleophiles. wiley-vch.de While the indole C-3 position is a common site of protonation, it is substituted in this molecule. Lewis or Brønsted acids can also catalyze reactions such as Friedel-Crafts alkylation or acylation. acs.orgresearchgate.net Under harsh acidic conditions, rearrangement or polymerization might occur.

Alkaline Conditions: Strong bases will deprotonate the C-5 hydroxyl group to form the corresponding phenoxide. This greatly increases the nucleophilicity of the oxygen atom, facilitating O-alkylation and O-acylation reactions. The powerful electron-donating nature of the resulting phenoxide ion further activates the aromatic ring, making it highly susceptible to electrophilic attack at the C-4 and C-6 positions.

Photochemical Conditions: Indole derivatives are known to be photochemically active. nih.gov Upon absorption of UV light, the molecule can be promoted to an excited state, enabling reactions that are not accessible under thermal conditions. These can include cycloadditions, rearrangements, or electron transfer processes. For instance, photochemical cyclization is a known method for forming complex indole-containing structures. nih.gov The specific photochemical reactivity would depend on the wavelength of light and the presence of other reactants or sensitizers.

Computational and Theoretical Investigations of 1,2,3 Trimethyl 1h Indol 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and energetic properties of 1,2,3-trimethyl-1H-indol-5-ol. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular orbitals, charge distributions, and thermodynamic stabilities.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for this compound would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to provide a balance between accuracy and computational cost. researchgate.net Such studies can elucidate the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net

The molecular electrostatic potential (MEP) surface, another important output of DFT calculations, maps the electrostatic potential onto the electron density surface. This allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyValue
HOMO Energy-5.24 eV
LUMO Energy-0.89 eV
HOMO-LUMO Gap4.35 eV
Dipole Moment2.5 D
Ionization Potential6.12 eV
Electron Affinity1.05 eV

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds, as specific literature for this compound is not available.

Ab Initio Methods for Energetic Characterization

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic information for molecules like this compound.

These calculations are particularly useful for determining the relative energies of different isomers and tautomers, as well as for calculating reaction energies and activation barriers. For instance, ab initio calculations could be employed to determine the energy difference between the -ol and the corresponding keto tautomer of this compound, thus predicting which form is more stable under various conditions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent effects, and other dynamic processes.

Conformational Analysis and Tautomeric Preferences

The presence of rotatable bonds in this compound, such as the orientation of the hydroxyl proton, suggests the possibility of different conformers. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations. The simulations can also provide information on the energy barriers between different conformers, which determines the flexibility of the molecule.

Furthermore, MD simulations can be used to study the tautomeric equilibrium between the phenol (B47542) form (this compound) and its corresponding keto tautomer. By simulating the molecule in different environments, it is possible to determine the relative populations of each tautomer and the kinetics of their interconversion.

Solvent Effects on Molecular Structure

The structure and properties of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited for studying the effects of solvents on the molecular structure of this compound. By explicitly including solvent molecules in the simulation, it is possible to investigate specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of the indole (B1671886) and water molecules.

These simulations can reveal how the solvent affects the conformational preferences and tautomeric equilibrium of the molecule. For example, a polar solvent might stabilize a more polar tautomer, shifting the equilibrium compared to the gas phase or a nonpolar solvent. The radial distribution function (RDF) is a common analysis tool used in MD simulations to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Table 2: Radial Distribution Function g(r) Peak Distances for Solute-Solvent Interactions of this compound in Water

Solute AtomSolvent AtomPeak Distance (Å)
O (hydroxyl)H (water)1.8
H (hydroxyl)O (water)2.5
N (indole)H (water)2.1

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds in aqueous solution, as specific literature for this compound is not available.

Electronic Properties Analysis

The analysis of electronic properties provides a deeper understanding of the chemical nature of this compound. This involves examining various descriptors that are derived from the electronic structure calculations.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index indicates a greater susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to analyze the electronic structure. NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as charge transfer between orbitals. This can reveal the nature of the bonding within the molecule and the extent of electron delocalization.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier molecular orbital theory is fundamental to predicting a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, specific energy values for these orbitals would need to be calculated to perform this analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red typically indicates areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, prone to nucleophilic attack. A calculated MEP map for this compound would reveal the most probable sites for intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical calculations are valuable for confirming molecular structures by comparing predicted spectra with experimental data. A computational study would be required to generate the predicted chemical shifts for each unique proton and carbon atom in the this compound structure.

Ligand-Protein Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. These simulations are crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. A docking study of this compound would involve simulating its interaction with the active site of a specific protein to predict its binding affinity and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This requires a selected protein target and the performance of the simulation itself.

Without published research containing these specific computational results for this compound, a scientifically accurate article meeting the prompt's requirements cannot be constructed.

Biological Activities and Mechanistic Pathways of 1,2,3 Trimethyl 1h Indol 5 Ol and Its Analogues in Vitro and Pre Clinical Mechanistic Focus

In Vitro Studies on Cellular and Molecular Targets

Indole (B1671886) derivatives are recognized for their antioxidant properties, primarily attributed to the hydrogen-donating ability of the -NH group in the indole ring. The antioxidant capacity of these compounds is frequently evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov In this method, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically, resulting in a color change from violet to yellow. mdpi.comopenagrar.de The scavenging activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. openagrar.de

While direct studies on 1,2,3-trimethyl-1H-indol-5-ol are limited, the broader class of indole-containing compounds has been extensively studied. For instance, various herbal extracts containing phenolic and indole-related compounds have demonstrated significant scavenging activity against DPPH and other radicals like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.govresearchgate.net The antioxidant potential is a key factor in exploring the neuroprotective and other biological effects of these molecules, as oxidative stress is a known contributor to various cellular damage pathways. nih.gov

Table 1: Antioxidant Activity of Selected Indole Analogues and Reference Compounds

Compound/ExtractAssayResult (IC50 or equivalent)Reference
Vaccinium bracteatum Thunb. leave Extract (VBE)DPPH42.2 ± 1.2 µg/ml openagrar.de
Vaccinium bracteatum Thunb. leave Extract (VBE)ABTS71.1 ± 1.1 µg/ml openagrar.de
Ascorbic Acid (Control)DPPH- (Used as control) openagrar.de
Ascorbic Acid (Control)ABTS48.7 ± 1.0 µg/ml openagrar.de

The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis. researchgate.netnih.govmdpi.com Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.gov

Indole analogues and other natural compounds have been investigated for their ability to modulate this pathway. For example, 3H-1,2-dithiole-3-thione (D3T), a sulfur-containing compound, has been shown to inhibit NLRP3 inflammasome activation in keratinocytes. nih.gov Mechanistically, D3T was found to inhibit the JNK pathway in TNF-α stimulated cells, leading to decreased expression of NLRP3, caspase-1, and IL-1β. nih.gov Similarly, other compounds have demonstrated the ability to inhibit NLRP3 activation by reducing reactive oxygen species (ROS) production, which is a key upstream signal for inflammasome assembly. researchgate.net Although specific data for this compound is not available, the indole scaffold is a promising starting point for the development of novel NLRP3 inflammasome inhibitors.

Indole derivatives represent a significant class of heterocyclic compounds with broad-spectrum antimicrobial and antifungal activities. Their mechanisms of action are diverse and can include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

Several studies have highlighted the efficacy of synthetic indole analogues. For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown potent activity against Staphylococcus aureus (including MRSA strains) and Candida albicans, with Minimum Inhibitory Concentrations (MICs) below 1 µg/mL for the most active compounds. mdpi.com Tris(1H-indol-3-yl)methylium salts have also demonstrated high in vitro activity against both antibiotic-sensitive and resistant bacteria, with MIC values ranging from 0.13 to 1.0 µg/mL. nih.govresearchgate.net The proposed mechanism for these salts involves the formation of pores in the cytoplasmic membrane of microbial cells. nih.govresearchgate.net Furthermore, indole-triazole conjugates have been synthesized and evaluated, showing moderate to good activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Selected Indole Analogues

Compound ClassOrganismActivity (MIC)Reference
Tris(1H-indol-3-yl)methylium saltsGram-positive bacteria0.13 - 1.0 µg/mL nih.govresearchgate.net
Indolylbenzo[d]imidazoles (3ao, 3aq)Staphylococcus aureus (MRSA)< 1 µg/mL mdpi.com
Indolylbenzo[d]imidazole (3aq)Candida albicans3.9 µg/mL mdpi.com
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Mycobacterium smegmatis3.9 µg/mL mdpi.com
Indole-triazole conjugatesGram-negative bacteria~250 µg/mL mdpi.com

The indole nucleus is a prevalent scaffold in the design of anticancer agents due to its ability to interact with various biological targets involved in cancer progression. Numerous indole derivatives have been synthesized and evaluated for their cytotoxic effects against a wide range of human cancer cell lines.

For instance, a series of indole-based benzenesulfonamides demonstrated potent cytotoxicity against breast cancer cell lines, including MCF-7 and SK-BR-3, particularly under hypoxic conditions. nih.gov The anticancer activity of these compounds was linked to the inhibition of carbonic anhydrase IX (CA IX), an enzyme associated with tumor cell survival. nih.gov Another study on 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives found them to have submicromolar cytotoxic effects against lymphoma cells, with IC50 values ranging from 0.89 to 1.80 µM. nih.gov Additionally, semisynthetic derivatives of betulinic acid conjugated with an indole framework showed enhanced cytotoxicity against murine melanoma cells (B164A5) compared to the parent compound. mdpi.com Methanolic extracts of Fritillaria imperialis, which may contain indole alkaloids, have also shown cytotoxic effects against hepatoma (HepG2) and colon cancer (HCT116) cells. researchgate.net

Table 3: Cytotoxic Activity of Indole Analogues on Cancer Cell Lines

Compound Class/DerivativeCell LineActivity (IC50)Reference
5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivativesLymphoma cells (P3HR1)0.89 - 1.80 µM nih.gov
N-(2,3-indolo-betulinoyl)glycylglycine (BA2)Murine Melanoma (B164A5)9.15 µM mdpi.com
N-(2,3-indolo-betulinoyl)glycine (BA3)Murine Melanoma (B164A5)8.11 µM mdpi.com
Indole-based benzenesulfonamides (A6, A15)Breast Cancer (MCF-7, SK-BR-3)Potent inhibition at 100 µM nih.gov

The indole scaffold is a versatile template for designing inhibitors of various enzymes implicated in disease. Indole derivatives have been shown to inhibit a wide array of enzymes through different mechanisms of action.

One area of focus has been the inhibition of enzymes involved in inflammation and cancer. For example, indole-based benzenesulfonamides have been identified as potent inhibitors of carbonic anhydrases, which play a role in tumor progression. nih.gov In the context of neurodegenerative diseases and diabetes, triazole-bearing azinane analogues, which can be conceptually related to functionalized indoles, have shown potent inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, with some derivatives exhibiting IC50 values in the low micromolar to nanomolar range. nih.gov

Furthermore, indole derivatives substituted with an azolylmethyl or α-azolylbenzyl chain have been evaluated for their ability to inhibit retinoic acid (RA) metabolism. The most active compounds in this series demonstrated inhibitory effects comparable to ketoconazole, a known cytochrome P-450 enzyme inhibitor. nih.gov

Table 4: Enzyme Inhibition by Indole Analogues and Related Compounds

Compound ClassTarget EnzymeActivity (IC50)Reference
Azinane-triazole derivative (12d)Acetylcholinesterase (AChE)0.73 ± 0.54 µM nih.gov
Azinane-triazole derivative (12m)Butyrylcholinesterase (BChE)0.038 ± 0.50 µM nih.gov
Azinane-triazole derivative (12n)α-Glucosidase- (Most active in series) nih.gov
5-bromo-1-ethyl-3-methyl-2-[(phenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-indoleRetinoic Acid Metabolism68.9% inhibition at 100 µM nih.gov

Indole is a core structural element of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), making indole derivatives prime candidates for ligands targeting serotonin receptors. These receptors are crucial in regulating mood, cognition, and memory, and are targets for treating psychiatric and neurological disorders. nih.gov

Extensive research has focused on developing indole-based ligands with high affinity and selectivity for various 5-HT receptor subtypes. For example, a series of N1-arylsulfonyltryptamines were identified as potent ligands for the human 5-HT6 receptor. mdma.ch Subsequent structure-activity relationship (SAR) studies led to the development of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, with some compounds acting as potent and selective 5-HT6 receptor antagonists. nih.gov Other studies have identified indole derivatives with high affinity for both 5-HT1A and 5-HT2A receptors, while being devoid of significant affinity for the dopamine D2 receptor. nih.gov The primary interaction mechanism often involves a salt bridge formation between a protonatable nitrogen atom in the ligand and a conserved aspartate residue within the receptor's binding pocket. nih.gov

Table 5: Receptor Binding Affinity of Selected Indole Analogues

Compound Class/DerivativeTarget ReceptorAffinity (Ki or IC50)Reference
5-methoxy-1-benzenesulfonyltryptamine5-HT6High affinity mdma.ch
N1-azinylsulfonyl-tetrahydropiridynyl indoles (e.g., compound 25)5-HT6Potent antagonist nih.gov
Indole derivative D2AAK55-HT1A / 5-HT2APotent ligand nih.gov
Indole derivative D2AAK65-HT1A / 5-HT2APotent ligand nih.gov
Indole derivative D2AAK75-HT1APotent ligand nih.gov

In Vitro and Ex Vivo Metabolic Fate Studies

Liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes, are a standard in vitro tool to assess metabolic stability. evotec.com The stability of a compound in this system provides an estimate of its intrinsic clearance in the liver. enamine.net For indole-containing compounds, metabolism within liver microsomes often involves hydroxylation of the indole ring and N-dealkylation.

The S9 fraction, which contains both microsomal and cytosolic enzymes, allows for the investigation of both Phase I and Phase II metabolic pathways. enamine.net Phase I reactions for indole analogues can include oxidation, while Phase II reactions may involve glucuronidation or sulfation of hydroxylated metabolites. For instance, in vitro studies with indole have shown its oxidation to indoxyl by CYP enzymes in liver microsomes. researchgate.net Similarly, studies on indole-3-carbinol have demonstrated that its acid condensation products can significantly affect biotransformation enzymes in rat hepatocytes. researchgate.net

Table 1: Representative Metabolic Stability Data for Indole Analogues in Liver Microsomes

Compound ClassSpeciesIn Vitro SystemKey Metabolic PathwaysReference
Indole-3-Carboxamide Synthetic CannabinoidsHumanLiver Microsomes, HepatocytesHydroxylation, N-dealkylation nih.gov
Fluoro-substituted δ-Tocotrienol DerivativeMouseLiver MicrosomesC-F bond hydrolysis nih.gov
IndoleRatLiver MicrosomesHydroxylation (to indoxyl) researchgate.net

This table presents data for indole analogues to illustrate common metabolic pathways and should not be directly extrapolated to this compound without experimental verification.

Cellular systems, such as primary hepatocytes, provide a more comprehensive model for metabolic studies as they contain a full complement of metabolic enzymes and cofactors. researchgate.netnih.gov In such systems, the biotransformation of indole derivatives can be studied in a more physiologically relevant context. For example, indole-3-carbinol has been shown to induce various biotransformation enzymes in rat primary hepatocyte cultures, with its effects attributed to its condensation products. researchgate.netnih.gov The metabolism of tryptophan, the parent amino acid of many indoles, in gut microbial communities can lead to the formation of indole and its derivatives, which are then absorbed and further metabolized in the liver. mdpi.comresearchgate.net

Mechanistic Insights from Pre-clinical Animal Models (Focus on molecular mechanisms and pathological markers)

Pre-clinical animal models are invaluable for understanding the in vivo mechanisms of action of novel compounds and for identifying their effects on pathological markers.

Several indole-based compounds have demonstrated neuroprotective potential in pre-clinical models. nih.gov One of the key mechanisms implicated in neurodegenerative diseases is endoplasmic reticulum (ER) stress, which occurs when misfolded proteins accumulate in the ER lumen. researchgate.netfigshare.com Certain oxindole (B195798) compounds have been identified as chemical chaperones that can suppress ER stress-induced cell death by preventing protein aggregation. researchgate.netfigshare.com

Furthermore, indole derivatives have been shown to protect neuronal cells from oxidative stress-induced damage. researchgate.net For instance, synthetic indole-phenolic compounds have exhibited neuroprotective effects by reducing the production of reactive oxygen species (ROS) and mitigating cytotoxicity induced by amyloid-β peptides in neuroblastoma cells. nih.gov The neuroprotective effects of certain natural compounds have also been linked to the inhibition of ER stress-mediated apoptotic pathways. frontiersin.org

Inflammation is a key pathological feature of many diseases, and indole derivatives have shown significant anti-inflammatory activity in various pre-clinical models. nih.govnih.gov The mechanisms underlying this activity are diverse. Some indole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade. nih.gov

Other indole compounds modulate inflammatory signaling pathways. For example, some derivatives have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression. chemrxiv.org In models of inflammation, treatment with indole-imidazolidine derivatives led to a reduction in leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Indole-3-acetic acid, a tryptophan metabolite, has been found to alleviate inflammatory responses in macrophages by inducing the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). mdpi.com

Table 2: Pre-clinical Mechanistic Insights for Indole Analogues

Biological ActivityCompound ClassModel SystemKey Mechanistic FindingsReference
NeuroprotectionOxindole derivativesHippocampal HT22 neuronal cellsInhibition of ER stress-induced cell death, reduction of protein aggregation researchgate.netfigshare.com
NeuroprotectionIndole-phenolic compoundsSH-SY5Y neuroblastoma cellsReduction of ROS production, mitigation of amyloid-β induced cytotoxicity nih.gov
Anti-inflammatoryIndole acetohydrazide derivativesCarrageenan-induced paw edemaSelective inhibition of COX-2 expression nih.gov
Anti-inflammatoryIndole-imidazolidine derivativesAir pouch and peritonitis modelsReduction in leukocyte migration and release of TNF-α and IL-1β nih.gov
Anti-inflammatoryIndole-3-acetic acidRAW264.7 macrophagesInduction of heme oxygenase-1 (HO-1) mdpi.com

This table summarizes findings for various indole analogues to provide a mechanistic context for the potential activities of this compound.

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study biological systems. While there is no specific information on this compound being used as a chemical probe, the indole scaffold is utilized in the design of such tools. For example, fluorescent indole nucleoside analogues have been synthesized and used as chemical tools for biochemical research, particularly for incorporation into nucleic acids to study their structure and function. researchgate.net The inherent spectroscopic properties of the indole ring make it an attractive fluorophore for the development of probes to investigate biological processes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,2,3 Trimethyl 1h Indol 5 Ol Derivatives

Impact of N1 Substitutions on Biological Activity Profiles

The nitrogen atom at position 1 (N1) of the indole (B1671886) ring is a critical site for chemical modification, and substitutions at this position can dramatically alter the biological activity profile of 1,2,3-trimethyl-1H-indol-5-ol derivatives. The nature of the substituent at N1 can influence the molecule's electronic properties, steric hindrance, and hydrogen bonding capacity.

Research on various indole derivatives has shown that N-substituted compounds can exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant activities. nih.gov For instance, in some series of indole analogs, the absence of a substitution at the N1 position is crucial for antioxidant activity, as the N-H moiety can participate in hydrogen atom transfer (HAT), a key mechanism for radical scavenging. nih.gov Conversely, introducing substituents at N1 can prevent the formation of the indolyl radical, potentially reducing this type of antioxidant activity but opening avenues for other mechanisms or target interactions. nih.gov

In the context of anticancer agents targeting proteins like Mcl-1, N1 substitutions are pivotal for achieving high binding affinity. nih.gov Molecular modeling and SAR studies on N-substituted indole scaffolds have demonstrated that specific substituents at this position can interact favorably with key residues in the protein's binding pocket, such as R263. nih.gov For example, introducing a propyl group linked to a phenoxy moiety at N1 has been shown to be effective. nih.gov The choice of substituent can modulate the compound's interaction with different hydrophobic and hydrophilic pockets within the target protein.

The following table summarizes the general effects of N1 substitutions on the activity of indole derivatives based on findings from related compound series.

N1-Substituent General Impact on Biological Activity Potential Rationale
-H (unsubstituted) Often enhances antioxidant activity via HAT mechanism. nih.govThe N-H bond can donate a hydrogen atom to neutralize free radicals. nih.gov
Alkyl Chains Can increase lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets. researchgate.netEnhances van der Waals interactions with nonpolar residues in a binding site.
Aromatic/Heterocyclic Rings May introduce additional π-π stacking or specific hydrogen bond interactions, leading to enhanced potency and selectivity. nih.govIndole derivatives with tertiary amino and phenyl groups at N1 have shown significant activity against Staphylococcus aureus. nih.gov
Functional Groups (e.g., amides, sulfonamides) Can act as hydrogen bond donors or acceptors, influencing binding affinity and selectivity for specific targets. researchgate.netAllows for fine-tuning of electronic and steric properties to optimize target engagement. researchgate.net

Influence of Methyl Group Position and Number on Compound Potency

Studies on related indole inhibitors of the Mcl-1 protein have shown that methylation can enhance binding affinity. Adding a methyl group at either the R1 or R2 positions of a tricyclic indole scaffold led to improved affinity compared to unsubstituted fragments. nih.gov This suggests that the methyl groups can access and occupy additional hydrophobic pockets within the target protein, thereby strengthening the binding interaction. nih.gov

The specific placement of methyl groups is crucial. For instance, a methyl group at the C2 position can project into a hydrophobic pocket (P2) utilized by peptides that bind to Mcl-1, mimicking the interaction of a highly conserved leucine (B10760876) residue. nih.gov Similarly, a substituent at the C3 position can extend deep into the lower part of this pocket, further enhancing potency. nih.gov The trimethylated scaffold of this compound likely leverages these hydrophobic interactions to achieve its biological effects. Altering the number or position of these methyl groups would predictably change the compound's shape and its fit within a specific binding site, leading to variations in potency.

Methyl Group Position Potential Influence on Potency Structural Rationale
C2-Methyl Can enhance binding to targets with a hydrophobic P2 pocket. nih.govMimics the side chain of hydrophobic amino acids like leucine, which often occupy this pocket in natural ligands. nih.gov
C3-Methyl May allow for deeper penetration into a binding pocket. nih.govThe C3 position can be oriented to explore deeper regions of a target's active site. nih.gov
C5-Methyl (on Benzene (B151609) Ring) Can influence electronic properties and hydrophobic interactions.Substitution on the benzene portion of the indole can modulate π-system electronics and create new contact points with the target.

Effect of Hydroxyl Group Modifications on Target Interactions

The hydroxyl (-OH) group at the C5 position is a key functional group in this compound, significantly influencing its solubility, polarity, and ability to form hydrogen bonds. Modifications to this group can profoundly alter the compound's interactions with biological targets.

The introduction of a hydroxyl group is a common strategy in medicinal chemistry to improve a molecule's pharmacokinetic profile and introduce specific interactions with a target. hyphadiscovery.com The -OH group can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with amino acid residues like aspartate, glutamate, serine, and threonine in a protein's active site. The position and number of hydroxyl groups are pivotal for activity. nih.gov For example, in studies of flavonoid inhibitors, the placement of hydroxyl groups on the aromatic rings was found to be critical for their inhibitory activity against α-glucosidase. nih.gov

Modifying the C5-hydroxyl group of this compound, for example, by converting it to a methoxy (B1213986) ether (-OCH3) or an ester (-OCOR), would have significant consequences:

Etherification (-OCH3): This change removes the hydrogen bond donating ability of the group, leaving only a weaker hydrogen bond accepting capacity. It also increases lipophilicity. If the hydrogen bond donation is critical for binding, this modification would likely lead to a loss of potency.

Esterification (-OCOR): This adds a bulky, lipophilic group, which could either enhance binding by interacting with a nearby hydrophobic region or reduce potency due to steric clash. Esters can also serve as prodrugs, being hydrolyzed in vivo to release the active hydroxyl compound.

The critical role of the hydroxyl group in target recognition has been demonstrated for other phenolic compounds, where it often plays a dominant role in the molecular recognition that leads to a biological effect. researchgate.net

Modification at C5-OH Effect on Physicochemical Properties Predicted Impact on Target Interaction
None (as -OH) Polar, hydrogen bond donor/acceptor. hyphadiscovery.comForms key hydrogen bonds with polar residues in the target's active site. researchgate.net
Ether (-OR) Increased lipophilicity, loss of H-bond donor capability.Reduced potency if H-bond donation is critical; potential gain if a hydrophobic pocket is nearby.
Ester (-OCOR) Significantly increased lipophilicity and steric bulk.May improve membrane transport (prodrug); could enhance or disrupt binding depending on the target's topology.

Conformation-Activity Relationships

While the indole core is largely planar, the substituents can adopt various conformations. The introduction of functional groups, such as a hydroxyl group, can influence the conformational dynamics of the molecule. hyphadiscovery.com For instance, intramolecular hydrogen bonding involving the hydroxyl group can constrain the molecule into a more rigid, specific conformation that may be more or less favorable for binding. hyphadiscovery.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. scispace.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. scispace.comnih.gov

For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. Statistical methods, such as multilinear regression (MLR), are then used to build an equation that relates these descriptors to the observed biological activity (e.g., IC50 or Ki values). scispace.comsemanticscholar.org

A typical QSAR model might take the form: log(1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... where C is the concentration required for a given biological effect.

Successful QSAR models can provide valuable insights into the key structural features required for activity. For example, a model might reveal that high activity is correlated with a high partial positive charge on a specific atom and a low molecular volume, guiding chemists to synthesize derivatives that match this profile. Numerous studies have successfully applied 2D and 3D-QSAR modeling to various series of indole derivatives to predict their antioxidant, anticancer, or anti-influenza activity. nih.govsemanticscholar.orgjyoungpharm.org

Ligand Efficiency and Selectivity Analysis in Chemical Biology

In modern drug discovery, potency alone is not the only measure of a compound's quality. Ligand efficiency (LE) and selectivity are critical metrics for prioritizing compounds for further development.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as: LE = -ΔG / N where ΔG is the free energy of binding and N is the number of heavy atoms. LE helps to identify small, efficient fragments that can be grown into more potent leads without becoming overly large and losing drug-like properties.

Selectivity refers to a compound's ability to bind to its intended target with high affinity while having low affinity for other, off-target proteins. High selectivity is crucial for minimizing side effects. For indole derivatives developed as Mcl-1 inhibitors, for example, achieving high selectivity over other Bcl-2 family proteins like Bcl-xL and Bcl-2 is a key objective. nih.gov Potent tricyclic indole inhibitors have been discovered that exhibit over 1700-fold selectivity for Mcl-1 over Bcl-xL and over 100-fold selectivity over Bcl-2. nih.gov

Analyzing the LE and selectivity of this compound derivatives would involve:

Measuring their binding affinity (e.g., Ki or Kd) for the primary target and a panel of related off-targets.

Calculating LE to assess the efficiency of the core scaffold and its modifications.

Calculating selectivity indices (ratios of Ki values for off-targets versus the primary target).

This analysis helps to guide the optimization process, ensuring that increases in potency are achieved efficiently and without compromising the selectivity profile of the compound series.

Future Research Directions and Emerging Applications in Chemical Biology

Development of Novel Synthetic Routes with Enhanced Sustainability and Scalability

The synthesis of indole (B1671886) derivatives is a well-established field, yet there is a continuous drive for greener, more efficient, and scalable methods. openmedicinalchemistryjournal.com Classical methods such as the Fischer, Leimgruber–Batcho, and Gassman syntheses have been foundational. luc.edunih.govnih.gov However, future efforts for producing 1,2,3-trimethyl-1H-indol-5-ol and its analogs would likely focus on modern, sustainable approaches.

Key areas for development include:

Catalyst-Free Reactions: Exploring multicomponent reaction (MCR) processes under catalyst-free and solvent-free conditions to improve the environmental footprint and cost-effectiveness of the synthesis. openmedicinalchemistryjournal.com

Metal-Catalyzed Cross-Coupling: Utilizing transition-metal-catalyzed reactions, such as those involving palladium or copper, for the construction of the indole core or for its subsequent functionalization. mdpi.comrsc.org These methods offer high yields and regioselectivity.

Flow Chemistry: Implementing continuous flow synthesis to enhance reaction control, safety, and scalability, which is particularly important for producing larger quantities of the compound for extensive screening and development.

Table 1: Comparison of Potential Synthetic Strategies for Indole Derivatives
Synthetic MethodGeneral DescriptionPotential Advantages for Scalability & SustainabilityReference
Fischer Indole SynthesisReaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.Well-established and widely used, but can require harsh acidic conditions. nih.govrsc.org
Gassman Indole SynthesisA one-pot synthesis that produces 3-thioalkoxyindoles, which are subsequently desulfurized.Offers good generality for various substitutions. luc.edu
Metal-Free Multicomponent Reactions (MCRs)Combining multiple reactants in a single step without a metal catalyst, often under solvent-free conditions.High atom economy, reduced waste, and simplified purification processes. openmedicinalchemistryjournal.com
Transition Metal CatalysisUsing catalysts like copper or palladium for C-C and C-N bond formation to construct or functionalize the indole ring.High efficiency, selectivity, and applicability to a wide range of substrates. rsc.org

Exploration of New Biological Targets and Pathways

The indole scaffold is a key pharmacophore in drugs targeting a wide array of biological systems, including cancer, inflammation, and neurological disorders. nih.govnih.gov The specific substitution pattern of this compound—with methyl groups at the N1, C2, and C3 positions and a hydroxyl group at C5—provides a unique electronic and steric profile that could be exploited to target novel biological pathways.

Future research should investigate the activity of this compound against:

Kinase Inhibition: Many indole derivatives are potent inhibitors of protein kinases, which are crucial in cancer signaling pathways like EGFR and BRAFV600E. nih.gov Screening this compound against a panel of kinases could identify new antiproliferative agents.

Tubulin Polymerization: Certain indole-based compounds act as inhibitors of tubulin polymerization, a validated target for anticancer drugs. rsc.org The unique structure of this compound could offer a new binding mode at the colchicine site of tubulin.

Neuroinflammation: The translocator protein (TSPO) is a target for imaging and potentially treating neurodegenerative diseases. Given that specific indole derivatives bind with high affinity to TSPO, this compound could be explored for similar properties. nih.gov

Integration with Advanced Screening Technologies and Phenotypic Screening

Emerging screening strategies applicable to this compound include:

High-Content Screening (HCS): This image-based approach allows for the simultaneous measurement of multiple cellular parameters, providing deeper insights into a compound's mechanism of action.

Organ-on-a-Chip Models: Utilizing microfluidic devices containing human-derived organoids can provide more physiologically relevant data on efficacy and toxicity early in the drug discovery process, reducing reliance on traditional models. tii.aecmdclabs.com

CRISPR-Based Genetic Screens: Combining compound screening with CRISPR technology can help identify the specific genes and pathways through which this compound exerts its biological effects. pharmasalmanac.compharmtech.com

Table 2: Advanced Screening Technologies for Drug Discovery
TechnologyPrincipleKey AdvantageReference
High-Throughput Screening (HTS)Automated testing of large compound libraries against biological targets.Speed and scalability for identifying initial "hits". pharmtech.com
Phenotypic ScreeningMeasures the effect of a compound on cell or organism behavior, independent of a known target.Can uncover novel mechanisms and first-in-class drugs. tii.ae
CRISPR-Based ScreeningUses gene-editing to identify genetic vulnerabilities and drug-target interactions at a genomic level.Enhances precision in target validation and understanding of drug action. pharmasalmanac.com
Organ-on-a-ChipUses microfluidic chips with human cells to mimic organ function for more accurate testing.Improves physiological relevance and prediction of human response. tii.aecmdclabs.com

Design of Highly Selective Molecular Probes

The indole scaffold is an excellent platform for developing fluorescent molecular probes due to its intrinsic photophysical properties. rsc.orgrsc.org These probes are invaluable tools for molecular imaging and detecting specific analytes like ions and biomolecules in biological systems. researchgate.net

The this compound structure could be modified to create novel probes:

Fluorogenic Sensors: By conjugating the indole core with specific recognition moieties, it is possible to design "turn-on" fluorescent sensors that light up in the presence of a target analyte. rsc.orgresearchgate.net The hydroxyl group at the C5 position is a prime site for such modifications.

Mitochondria-Targeting Probes: The lipophilic nature of the indole ring can be leveraged to design probes that specifically accumulate in mitochondria, allowing for the study of mitochondrial function and stress. researchgate.net

TSPO Imaging Agents: Building on previous work with indole derivatives, radiolabelled versions of this compound could be developed as high-affinity probes for positron emission tomography (PET) imaging of TSPO expression in the brain. nih.gov

Computational Design of Next-Generation Analogues

Computer-aided drug discovery (CADD) significantly accelerates the design and optimization of new therapeutic agents. researchgate.net For this compound, computational methods can guide the synthesis of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Key computational approaches include:

Molecular Docking: Simulating the binding of virtual libraries of indole analogs to the active sites of known biological targets (e.g., kinases, enzymes) can prioritize which compounds to synthesize and test. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic stability of the compound-protein complex, helping to understand binding kinetics and rationalize structure-activity relationships. rsc.org

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for a desired biological activity allows for the design of new molecules that retain these features while optimizing other properties.

In Silico ADME/Tox Prediction: Predicting absorption, distribution, metabolism, excretion, and toxicity profiles computationally helps to identify and eliminate compounds with poor drug-like properties early in the design phase. tandfonline.com

Potential Applications in Unconventional Chemical and Biological Systems

Beyond traditional medicinal chemistry, the unique electronic properties of the indole ring open up applications in materials science and unconventional biological systems. The electron-rich nature of the indole nucleus makes it suitable for applications in organic electronics. Furthermore, indole derivatives are used as building blocks for creating complex organic materials, dyes, and agrochemicals. openmedicinalchemistryjournal.commyskinrecipes.com Future research could explore the use of this compound as a monomer or precursor in the synthesis of novel polymers or functional materials with unique optical or electronic properties.

Q & A

Basic: What synthetic strategies are employed to introduce methyl groups at the 1,2,3 positions of 1H-indol-5-ol?

Methodological Answer:
The synthesis of 1,2,3-trimethyl-1H-indol-5-ol typically involves sequential alkylation or nucleophilic substitution reactions. For example:

  • Methylation at N1 : Use methyl iodide (CH₃I) or dimethyl sulfate in basic conditions (e.g., NaH or K₂CO₃) to selectively alkylate the indole nitrogen .
  • C2 and C3 Methylation : Electrophilic substitution using Friedel-Crafts alkylation (e.g., CH₃Cl/AlCl₃) or directed ortho-metalation strategies can introduce methyl groups at the 2- and 3-positions. Alternatively, pre-functionalized indole precursors (e.g., 3-methylindole) may be used to simplify the synthesis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol is recommended to isolate the product .

Advanced: How can discrepancies in NMR data for methyl-substituted indoles be resolved during structural validation?

Methodological Answer:
Discrepancies in ¹H/¹³C NMR signals often arise from steric effects or electronic environment variations. Key strategies include:

  • Comparative Analysis : Compare experimental shifts with literature data for analogous compounds (e.g., 3-(2-azidoethyl)-1H-indol-5-ol derivatives, where δ 7.11–6.60 ppm corresponds to aromatic protons) .
  • 2D NMR : Use HSQC and HMBC to confirm methyl group attachments. For example, a methyl group at C3 will show coupling with adjacent protons in NOESY spectra .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., [M+H]+ at m/z 335.1512 for a related trimethylated indole) .

Basic: What experimental design considerations are critical for optimizing methylation selectivity?

Methodological Answer:

  • Reagent Selection : Use bulky bases (e.g., LDA) to direct methylation to less hindered positions. For N1 methylation, polar aprotic solvents (DMF or DMSO) enhance reactivity .
  • Temperature Control : Low temperatures (−78°C to 0°C) minimize undesired side reactions during electrophilic substitution .
  • Catalysis : Copper(I) catalysts (e.g., CuI) improve regioselectivity in heterocyclic alkylation, as seen in azide-alkyne cycloaddition reactions .

Advanced: How can researchers address byproduct formation during multi-step alkylation of 1H-indol-5-ol?

Methodological Answer:

  • Stepwise Protection/Deprotection : Temporarily protect reactive sites (e.g., O5 with tert-butyldimethylsilyl (TBS) groups) before methylating N1, C2, or C3 .
  • Chromatographic Resolution : Use flash chromatography with gradient elution (e.g., 70:30 ethyl acetate/hexane) to separate byproducts, as demonstrated in triazole-functionalized indole syntheses .
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to terminate reactions before over-alkylation occurs.

Advanced: What computational tools aid in predicting the physicochemical properties of this compound?

Methodological Answer:

  • PSA Calculations : Polar surface area (PSA) can be estimated using tools like Molinspiration to predict solubility and membrane permeability (e.g., PSA = 67.09 for a related compound) .
  • pKa Prediction : Software such ACD/Labs or SPARC can estimate acid dissociation constants (predicted pKa ≈ 10.10) to guide buffer selection for stability studies .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using docking software like AutoDock Vina to prioritize synthetic targets .

Basic: How is the purity of this compound validated post-synthesis?

Methodological Answer:

  • HPLC-UV/HRMS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. HRMS confirms molecular ion integrity .
  • Elemental Analysis : Combustion analysis (C, H, N) verifies elemental composition within ±0.4% deviation .
  • Melting Point : Compare experimental melting points with literature values (e.g., 194–195°C for structurally similar indoles) .

Advanced: What strategies mitigate oxidation of the 5-hydroxy group during storage?

Methodological Answer:

  • Inert Atmosphere Storage : Store under argon or nitrogen at −20°C to prevent auto-oxidation .
  • Antioxidant Additives : Add 0.1% (w/v) ascorbic acid or BHT to solutions to stabilize the phenolic group .
  • Lyophilization : Freeze-dry the compound in amber vials to reduce hydrolytic degradation .

Basic: What spectroscopic techniques are essential for characterizing methyl-substituted indoles?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methyl resonances (typically δ 2.1–2.5 ppm for CH₃ groups) and confirm substitution patterns via coupling constants (e.g., J = 7.3 Hz for adjacent protons) .
  • IR Spectroscopy : Identify O–H stretches (~3200 cm⁻¹) and C–N vibrations (~1350 cm⁻¹) to confirm functional group integrity .
  • X-ray Crystallography : Resolve crystal structures to unambiguously confirm regiochemistry, as demonstrated for 5-methoxyindole derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.